Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that finds its application in various fields of scientific research. This compound is particularly interesting due to its multifunctional groups that can participate in a variety of chemical reactions, making it a versatile candidate for various synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process. The initial step usually includes the alkylation of piperazine, followed by the introduction of the allyloxy group. This can be achieved through the reaction of piperazine with an allyl halide in the presence of a base. The subsequent steps involve the esterification of the resulting intermediate with ethyl chloroformate under controlled conditions to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors for better temperature and reaction time control, high-purity reagents, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The hydroxyl group in Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo oxidation reactions to form carbonyl-containing compounds.
Reduction: The ester group can be reduced to yield the corresponding alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions
Oxidation Reagents: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation can be employed.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the allyloxy group.
Major Products Formed from These Reactions
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce a ketone or aldehyde, reduction could yield an alcohol, and substitution could lead to various alkylated products.
Scientific Research Applications
Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activity and used in the synthesis of biologically active molecules.
Medicine: Investigated for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction or metabolic regulation.
Comparison with Similar Compounds
Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can be compared to other piperazine derivatives such as Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride or Ethyl 4-(4-(allyloxy)butyl)piperazine-1-carboxylate hydrochloride These compounds share structural similarities but differ in the length and functionality of their side chains, which can affect their reactivity and applications
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Properties
IUPAC Name |
ethyl 4-(2-hydroxy-3-prop-2-enoxypropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h3,12,16H,1,4-11H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQTBMLJWWBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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